Cas no 1343419-15-7 (2-(4-bromo-2-fluorophenoxy)ethane-1-sulfonyl chloride)

2-(4-ブロモ-2-フルオロフェノキシ)エタン-1-スルホニルクロリドは、有機合成において重要な中間体です。特に、医薬品や農薬の開発において、スルホンアミドやスルホン酸エステルの合成に利用されます。4-ブロモ-2-フルオロフェノキシ基とスルホニルクロリド基の反応性の高さから、選択的な官能基変換が可能です。また、ハロゲン置換基を有するため、さらに誘導体化する際の反応点としても有用です。高い純度と安定性を備えており、精密な合成プロセスに適しています。

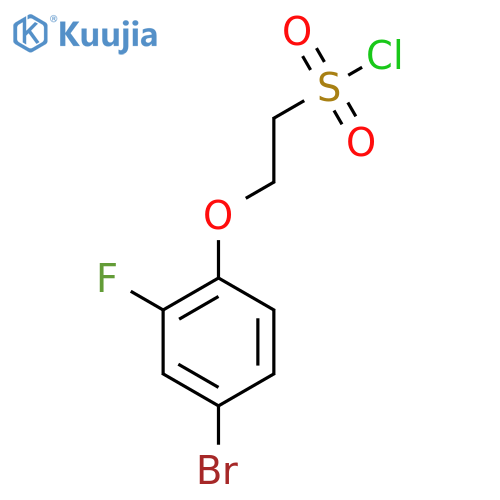

1343419-15-7 structure

商品名:2-(4-bromo-2-fluorophenoxy)ethane-1-sulfonyl chloride

2-(4-bromo-2-fluorophenoxy)ethane-1-sulfonyl chloride 化学的及び物理的性質

名前と識別子

-

- 2-(4-Bromo-2-fluorophenoxy)ethane-1-sulfonyl chloride

- Ethanesulfonyl chloride, 2-(4-bromo-2-fluorophenoxy)-

- 2-(4-bromo-2-fluorophenoxy)ethane-1-sulfonyl chloride

-

- インチ: 1S/C8H7BrClFO3S/c9-6-1-2-8(7(11)5-6)14-3-4-15(10,12)13/h1-2,5H,3-4H2

- InChIKey: OQWJZZIQEVHJHC-UHFFFAOYSA-N

- ほほえんだ: BrC1C=CC(=C(C=1)F)OCCS(=O)(=O)Cl

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 4

- 重原子数: 15

- 回転可能化学結合数: 4

- 複雑さ: 293

- 疎水性パラメータ計算基準値(XlogP): 2.8

- トポロジー分子極性表面積: 51.8

2-(4-bromo-2-fluorophenoxy)ethane-1-sulfonyl chloride 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1422531-250mg |

2-(4-Bromo-2-fluorophenoxy)ethane-1-sulfonyl chloride |

1343419-15-7 | 98% | 250mg |

¥16884 | 2023-04-15 | |

| Enamine | EN300-1144598-0.05g |

2-(4-bromo-2-fluorophenoxy)ethane-1-sulfonyl chloride |

1343419-15-7 | 95% | 0.05g |

$348.0 | 2023-10-25 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1422531-100mg |

2-(4-Bromo-2-fluorophenoxy)ethane-1-sulfonyl chloride |

1343419-15-7 | 98% | 100mg |

¥13824 | 2023-04-15 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1422531-500mg |

2-(4-Bromo-2-fluorophenoxy)ethane-1-sulfonyl chloride |

1343419-15-7 | 98% | 500mg |

¥18867 | 2023-04-15 | |

| Enamine | EN300-1144598-0.1g |

2-(4-bromo-2-fluorophenoxy)ethane-1-sulfonyl chloride |

1343419-15-7 | 95% | 0.1g |

$364.0 | 2023-10-25 | |

| Enamine | EN300-1144598-2.5g |

2-(4-bromo-2-fluorophenoxy)ethane-1-sulfonyl chloride |

1343419-15-7 | 95% | 2.5g |

$810.0 | 2023-10-25 | |

| Enamine | EN300-1144598-5g |

2-(4-bromo-2-fluorophenoxy)ethane-1-sulfonyl chloride |

1343419-15-7 | 95% | 5g |

$1199.0 | 2023-10-25 | |

| Enamine | EN300-1144598-1g |

2-(4-bromo-2-fluorophenoxy)ethane-1-sulfonyl chloride |

1343419-15-7 | 95% | 1g |

$414.0 | 2023-10-25 | |

| Enamine | EN300-1144598-10g |

2-(4-bromo-2-fluorophenoxy)ethane-1-sulfonyl chloride |

1343419-15-7 | 95% | 10g |

$1778.0 | 2023-10-25 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1422531-50mg |

2-(4-Bromo-2-fluorophenoxy)ethane-1-sulfonyl chloride |

1343419-15-7 | 98% | 50mg |

¥15422 | 2023-04-15 |

2-(4-bromo-2-fluorophenoxy)ethane-1-sulfonyl chloride 関連文献

-

Ralph A. Wheeler,Emily E. Dalbey Phys. Chem. Chem. Phys., 2021,23, 9061-9064

-

Jessica L. Barilone,Hideaki Ogata,Wolfgang Lubitz,Maurice van Gastel Phys. Chem. Chem. Phys., 2015,17, 16204-16212

-

Sally A. Wasileski,Michael J. Weaver Faraday Discuss., 2002,121, 285-300

-

Riadh Hanachi,Mohammed A. M. Alkhalifah,Faisal Alresheedi,Bahoueddine Tangour,Majdi Hochlaf New J. Chem., 2021,45, 17796-17807

-

Danni Chang,Zhen Ma,Xiaoping Li,Xinzhong Hu Food Funct., 2021,12, 12706-12723

1343419-15-7 (2-(4-bromo-2-fluorophenoxy)ethane-1-sulfonyl chloride) 関連製品

- 2138143-99-2(5-amino-1-methyl-3-(oxetan-3-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione)

- 1006464-09-0(3-(5-Methylfuran-2-yl)-1H-pyrazole-4-carbaldehyde)

- 899753-78-7(3-(1-ethyl-1H-indol-3-yl)-1-(oxolan-2-yl)methylurea)

- 1806454-48-7(Ethyl 2-(3-bromo-2-oxopropyl)-4-methylphenylacetate)

- 1171210-43-7(N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-N-(4-ethoxy-1,3-benzothiazol-2-yl)cyclopropanecarboxamide)

- 1823582-50-8(2-Hydroxyethyl 1,4-Dioxaspiro[4.5]decane-8-carboxylate)

- 896280-92-5(N-(3-methoxypropyl)-N'-{1-(thiophene-2-sulfonyl)pyrrolidin-2-ylmethyl}ethanediamide)

- 920227-66-3(1-{4-3-(3-fluorophenyl)-3H-1,2,3triazolo4,5-dpyrimidin-7-ylpiperazin-1-yl}-2-phenoxyethan-1-one)

- 1396872-59-5(4-({1-(2-cyclopentylacetyl)piperidin-4-ylmethoxy}methyl)benzonitrile)

- 2230780-65-9(IL-17A antagonist 3)

推奨される供給者

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Zhejiang Brunova Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

上海贤鼎生物科技有限公司

ゴールドメンバー

中国のサプライヤー

大量